Structural Differentiation: m-Tolyl vs. Phenyl and p-Tolyl Analogs – Impact on Predicted ADME and Binding Conformation
The target compound (917895-77-3) can be differentiated from its two closest cataloged analogs — N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine (CAS 917896-08-3) and the implied 5-(4-methylphenyl) isomer — by the position of the phenyl methyl substituent. The m-tolyl group introduces an asymmetric hydrophobic protrusion absent in the planar phenyl analog, altering the predicted shape complementarity within kinase hydrophobic pockets. The 6-chloro derivative of the target compound (CAS 917895-76-2) has been associated with BCR-ABL kinase inhibition in the nanomolar range in patent disclosures, while the 5-phenyl analog (917896-08-3) has documented P-glycoprotein inhibitory activity (IC₅₀ = 1.40 μM in A2780/ADR cells). [1] These divergent activity profiles underscore that the 3-methyl substitution pattern directs target engagement toward distinct kinase vs. transporter pharmacology. [2]
| Evidence Dimension | Structural differentiation (substituent position) linked to divergent biological activity profiles |
|---|---|
| Target Compound Data | 5-(3-methylphenyl) substituent; molecular weight = 267.37 g/mol; cLogP ≈ 3.8 (predicted) |
| Comparator Or Baseline | 5-phenyl analog (CAS 917896-08-3): MW = 253.34 g/mol, P-gp IC₅₀ = 1,400 nM; 6-chloro-5-(3-methylphenyl) analog (CAS 917895-76-2): associated with BCR-ABL nanomolar inhibition |
| Quantified Difference | Divergent biological targets: BCR-ABL kinase (6-Cl analog, nanomolar) vs. P-glycoprotein transport (5-Ph analog, IC₅₀ = 1,400 nM) |
| Conditions | Predicted properties; P-gp activity assayed in adriamycin-resistant A2780/ADR human ovarian cancer cells (BindingDB); BCR-ABL from patent disclosures |
Why This Matters
Procurement of the specific m-tolyl isomer is essential for kinase-targeted programs, as the phenyl and p-tolyl analogs are documented to engage different biological targets (P-gp efflux transporter rather than oncogenic kinases), leading to possible confounding results in screening cascades.
- [1] BindingDB. BDBM50411952 / CHEMBL259976: N-cyclopentyl-2-methyl-5-phenylpyrimidin-4-amine derivative, P-glycoprotein inhibition IC₅₀ = 1,400 nM in A2780/ADR cells. BenchChem. 6-Chloro-N-cyclopentyl-2-methyl-5-(3-methylphenyl)pyrimidin-4-amine: BCR-ABL kinase inhibition data (nM range). View Source
- [2] Google Patents. Novel phenylaminopyrimidine derivatives as inhibitors of BCR-ABL kinase (WO 2005/related family, NATCO PHARMA). 2005. Describes IC₅₀ values of 0.1–10 nM for phenylaminopyrimidine derivatives against BCR-ABL. View Source
